3-Chloro-4-iodophenacyl bromide

Description

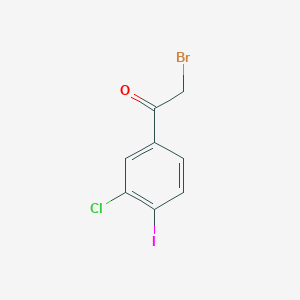

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-chloro-4-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWGSPRJSYFWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Iodophenacyl Bromide

Advanced Synthetic Strategies and Retrosynthetic Analysis

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, selectivity, and environmental compatibility. This includes the logical deconstruction of a target molecule to plan its synthesis, a process known as retrosynthetic analysis.

Retrosynthetic Analysis:

Retrosynthetic analysis involves conceptually breaking down the target molecule into simpler, commercially available starting materials. For 3-Chloro-4-iodophenacyl bromide, two primary disconnections can be considered:

Pathway A (Alpha-Bromination): The most logical first disconnection is the Cα-Br bond of the phenacyl bromide. This simplifies the target to the precursor ketone, 3-chloro-4-iodoacetophenone . This ketone can be further disconnected at the C-I bond, leading back to 3-chloroacetophenone , and finally at the C-Cl bond to acetophenone (B1666503) . This analysis supports the multi-step synthesis approach outlined in section 2.1.3.

Pathway B (Friedel-Crafts Acylation): An alternative disconnection breaks the bond between the aromatic ring and the carbonyl carbon. This suggests a Friedel-Crafts acylation pathway, identifying 1-chloro-2-iodobenzene and a bromoacetyl synthon (such as bromoacetyl chloride) as the key precursors.

Advanced Synthetic Strategies:

Recent advancements in organic synthesis offer improvements to the classical methods described. These include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for both aromatic halogenation and alpha-bromination steps, often leading to higher yields and cleaner reactions. mdpi.com

Continuous Flow Chemistry: Performing reactions in a continuous flow system rather than a batch reactor can offer better control over reaction parameters (temperature, mixing), improve safety, and allow for easier scalability. The α-bromination of acetophenone has been successfully adapted to continuous flow procedures. nih.gov

Photocatalysis: The use of light to catalyze reactions is a growing area of green chemistry. Photocatalytic methods for the direct halogenation of acetophenones are being developed to proceed under milder conditions. researchgate.net

Electrochemical Methods: Electrochemistry provides a reagent-free alternative for generating reactive halogen species. Electrosynthesis can be used for the α-bromination of acetophenones by generating bromonium ions in situ from simple halide salts like ammonium (B1175870) bromide. mdpi.comresearchgate.net

These advanced strategies provide powerful tools for optimizing the synthesis of this compound, potentially offering higher efficiency, better selectivity, and improved safety profiles compared to traditional methods.

Retrosynthetic Disconnection of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the carbon-bromine bond of the phenacyl bromide moiety. This leads to the immediate precursor, 3-chloro-4-iodoacetophenone.

The retrosynthetic strategy can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection simplifies the synthetic challenge to the preparation of the substituted acetophenone and its subsequent selective α-bromination. The synthesis of 3-chloro-4-iodoacetophenone itself can be envisioned through several pathways, a common one being the Friedel-Crafts acylation of 2-chloro-1-iodobenzene.

Application of Modern Catalytic Systems in Synthesis

The key transformation in the synthesis of this compound is the selective α-bromination of 3-chloro-4-iodoacetophenone. Modern catalytic systems offer significant advantages in terms of selectivity, efficiency, and milder reaction conditions compared to traditional methods that often employ stoichiometric amounts of harsh reagents.

The acid-catalyzed halogenation of ketones proceeds through the formation of an enol intermediate, which is the rate-determining step. libretexts.orgmissouri.edu The enol then acts as a nucleophile, reacting with an electrophilic halogen source. libretexts.org Various catalysts have been employed to facilitate this process for substituted acetophenones.

| Catalyst System | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |

| H2O2-HBr | HBr/H2O2 | Solvent-free | 70 °C | 87 | iau.ir |

| LiCl | HBr/H2O2 | Solvent-free | Not specified | High | iau.ir |

| Pyridine (B92270) hydrobromide perbromide | Pyridine hydrobromide perbromide | Acetic acid | 90 °C | 85 (for 4-chloroacetophenone) | nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) / p-toluenesulfonic acid (p-TsOH) | NBS | Methanol | 35 °C (ultrasound) | High | researchgate.net |

These catalytic methods often lead to high yields of the desired α-bromoacetophenones with good selectivity. nih.govresearchgate.net For instance, the use of pyridine hydrobromide perbromide in acetic acid has been shown to be effective for the bromination of various acetophenone derivatives. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound and Analogs

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of phenacyl bromides, including this compound, has been a subject of green chemistry research, focusing on solvent-free conditions, catalyst-free systems, and improving atom economy.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal in green chemistry. For the α-bromination of ketones, solvent-free conditions have been successfully implemented. These reactions are often carried out by grinding the reactants together or by heating a neat mixture of the ketone and the brominating agent. researchgate.netmdpi.com

For example, the bromination of ketones with N-bromosuccinimide (NBS) can be performed efficiently under solvent-free conditions, often with catalytic amounts of an acid like p-toluenesulfonic acid. researchgate.net Another approach involves the use of an H2O2-HBr system without any organic solvent, which is an environmentally benign method for the bromination of ketones. iau.ir

Table of Solvent-Free Bromination Methods for Ketones

| Brominating Agent | Catalyst | Conditions | Advantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Grinding/Heating | Avoids organic solvents, simple work-up. researchgate.netmdpi.com |

| H2O2-HBr | LiCl | Heating | Water is the only byproduct, no organic waste. iau.ir |

Catalyst-Free and Reusable Catalyst Systems

Developing catalyst-free reactions or employing reusable catalysts are central tenets of green chemistry. While many α-bromination reactions are acid-catalyzed, some systems can proceed without a catalyst under specific conditions. For instance, the bromination of various ketones has been achieved using an aqueous H2O2-HBr system at room temperature without the need for a catalyst or an organic solvent. researchgate.net

Ionic liquids have also emerged as reusable reaction media and catalysts for various organic transformations, including the synthesis of heterocyclic compounds from phenacyl bromides. Their low volatility and potential for recyclability make them an attractive alternative to traditional solvents.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com The α-bromination of an acetophenone to a phenacyl bromide can be represented by the following general equation:

Ar-C(O)CH3 + Br2 → Ar-C(O)CH2Br + HBr

In this reaction, not all atoms from the reactants are incorporated into the final product, with hydrogen bromide being a significant byproduct. The percentage atom economy can be calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

To improve atom economy and minimize waste, alternative brominating agents and reaction pathways are sought. For example, oxidative bromination using H2O2 and HBr generates water as the only byproduct, which is a significant improvement over methods that produce more hazardous waste streams. iau.ir The design of synthetic routes with high atom economy is a fundamental aspect of green chemistry and is crucial for the sustainable production of chemicals like this compound.

Reactivity and Organic Transformations of 3 Chloro 4 Iodophenacyl Bromide

Reactions at the Bromomethyl Ketone Moiety

The phenacyl bromide portion of the molecule contains a ketone and an α-bromo substituent. The bromine atom makes the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack, while the ketone group can participate in condensation and cyclization reactions.

The carbon atom attached to the bromine is a strong electrophile, readily undergoing bimolecular nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. rammohancollege.ac.inlibretexts.orgmsu.edu This reaction proceeds via a backside attack mechanism, displacing the bromide leaving group. libretexts.org This transformation is a fundamental method for introducing diverse functional groups at this position. The reactivity is high due to the stability of the bromide leaving group and the electrophilic nature of the α-carbon. rammohancollege.ac.inlibretexts.org

Common nucleophiles include amines, thiols, carboxylates, and phenoxides, leading to the formation of α-aminoketones, α-thioketones, and phenacyl esters, respectively. For instance, reaction with primary or secondary amines yields α-aminoketones, which are valuable intermediates in medicinal chemistry. nih.gov Similarly, reaction with sodium azide (B81097) would produce the corresponding α-azidoketone, a precursor for α-aminoketones or triazoles.

| Nucleophile | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine | Aniline (B41778) (C₆H₅NH₂) |  | α-Anilinoketone |

| Thiolate | Sodium thiophenoxide (C₆H₅SNa) |  | α-Thiophenoxyketone |

| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) |  | Phenacyl Ester |

| Hydroxide | Sodium Hydroxide (NaOH) |  | α-Hydroxyketone |

The α-haloketone motif is a classic building block for the synthesis of various heterocyclic compounds. Through condensation and subsequent cyclization reactions, the bromomethyl ketone moiety of 3-Chloro-4-iodophenacyl bromide can be used to construct five- and six-membered rings. For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide (like thiourea) to produce a thiazole ring. Similarly, reaction with amidines can yield substituted imidazoles. These reactions provide a direct route to complex, functionalized heterocyclic systems attached to the 3-chloro-4-iodophenyl scaffold.

The synthesis of 1,4-dicarbonyl compounds, or γ-diketones, is a challenging yet valuable transformation in organic synthesis, as these motifs are precursors to five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. nih.govresearchgate.net this compound can serve as a key precursor for 1,4-diketones through reaction with enolates or their equivalents. researchgate.net

A modern and efficient method involves the visible-light-induced photoredox-catalyzed coupling of α-bromocarbonyl compounds with silyl (B83357) enol ethers. organic-chemistry.org In this process, an organic dye, such as eosin (B541160) Y, can catalyze the radical coupling under mild conditions, affording the desired 1,4-diketone in good yields. organic-chemistry.org

| Reactant | Reaction Type | General Product Structure |

|---|---|---|

| Silyl Enol Ether | Photoredox-Catalyzed Radical Coupling |  |

| Ketone Enolate | Nucleophilic Substitution (Enolate Alkylation) |  |

Cross-Coupling Reactions Involving Aromatic Halogens

The aromatic ring of the compound is substituted with both a chlorine and an iodine atom. This difference in halogens is crucial for selective functionalization using transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and thus more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the more robust carbon-chlorine bond. libretexts.org This reactivity difference allows for the selective modification of the C-I bond while leaving the C-Cl bond intact for potential subsequent transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.orgresearchgate.net Due to the higher reactivity of the aryl iodide, this compound can be selectively coupled with various aryl or vinyl boronic acids at the C-4 position. mdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or cesium carbonate. mdpi.comscielo.br This regioselective arylation furnishes biaryl compounds while preserving the chloro and bromomethyl functionalities for further synthetic elaboration.

| Boronic Acid (Ar-B(OH)₂) | Typical Conditions | Product Structure |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O |  |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane |  |

| Thiophene-2-boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF |

Beyond the Suzuki coupling, the reactive C-I bond can participate in a variety of other transition metal-catalyzed reactions. eie.gr These methods expand the range of functional groups that can be introduced at the C-4 position.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper(I) iodide, yields aryl-alkyne structures.

Heck Coupling: Palladium-catalyzed reaction with alkenes introduces a vinyl group.

Stille Coupling: Coupling with organostannanes (organotin compounds) offers another route to C-C bonds.

Hiyama Coupling: This reaction uses organosilicon compounds as the coupling partner, providing a less toxic alternative to Stille coupling. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates forms C-N bonds, leading to substituted anilines.

C-S Coupling: Reaction with thiols under palladium or copper catalysis can be used to form aryl thioethers. nih.gov

Each of these reactions proceeds with high selectivity for the iodo-position over the chloro-position, highlighting the synthetic versatility of this compound as a building block.

Selectivity in Halogen Reactivity (Bromine vs. Chlorine vs. Iodine)

The chemical behavior of this compound is dominated by the differential reactivity of its three halogen atoms. The reactivity is dictated by the nature of the carbon atom to which each halogen is attached and the inherent properties of the halogens themselves.

The bromine atom is part of an α-bromoketone functional group. The carbon-bromine bond is significantly activated by the adjacent carbonyl group, which withdraws electron density and stabilizes the transition state of nucleophilic substitution reactions. This makes the benzylic bromine atom exceptionally labile and an excellent leaving group, rendering this position the most reactive site for SN2 reactions. wpmucdn.comnih.gov

In contrast, the chlorine and iodine atoms are attached directly to the aromatic ring, classifying them as aryl halides. Aryl halides are typically much less reactive towards nucleophilic substitution than alkyl halides due to the increased strength of the sp² carbon-halogen bond and steric hindrance from the benzene (B151609) ring. archive.org However, the relative reactivity between the aryl chloride and aryl iodide is important in other transformations, such as metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group in reactions like Suzuki, Heck, or Sonogashira couplings. archive.org

Therefore, the general order of reactivity for the halogens in this compound is: Bromine > Iodine > Chlorine. This predictable selectivity allows for a stepwise functionalization of the molecule. Nucleophilic attack will almost exclusively occur at the phenacyl bromide position, leaving the aryl halides untouched for subsequent cross-coupling reactions, with the iodine position being more reactive than the chlorine.

Table 1: Comparison of Halogen Reactivity in this compound

| Halogen | Position | Bond Type | Relative Reactivity | Typical Reactions |

|---|---|---|---|---|

| Bromine | α to carbonyl | C(sp³)-Br | High | SN2 Substitution |

| Iodine | Aromatic Ring | C(sp²)-I | Medium | Cross-coupling Reactions |

Applications in Heterocyclic Synthesis

The highly reactive α-bromoketone moiety makes this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds. This functionality serves as an electrophilic site that readily reacts with various nucleophiles to initiate cyclization cascades.

Synthesis of Isoxazoles and Dihydroisoxazoles

Isoxazoles and their partially saturated analogs, dihydroisoxazoles, are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. The synthesis of these structures can be achieved from this compound through several routes. A primary method involves the reaction with hydroxylamine (B1172632) hydrochloride. The initial reaction is a nucleophilic substitution where hydroxylamine displaces the bromide ion, followed by intramolecular condensation between the oxime and the ketone to form the isoxazole (B147169) ring.

Another prominent method is the 1,3-dipolar cycloaddition. nih.govnih.gov While the phenacyl bromide itself is not a dipole, it can be converted into a precursor for the cycloaddition. For instance, reaction with a nitrile-containing reagent could set the stage for an in-situ generation of a nitrile oxide, which then undergoes cycloaddition with a suitable dipolarophile.

The synthesis of dihydroisoxazoles (isoxazolines) can also be accomplished through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. mdpi.comresearchgate.net Starting from this compound, a plausible pathway involves its conversion to an α,β-unsaturated ketone, which can then react with a nitrile oxide.

Table 2: General Conditions for Isoxazole Synthesis

| Reactant with this compound derivative | Product Type | Key Reaction |

|---|---|---|

| Hydroxylamine | Isoxazole | Condensation |

| Nitrile Oxide + Alkyne | Isoxazole | 1,3-Dipolar Cycloaddition |

Formation of Pyrazoles and Pyrazolines

Pyrazoles and their dihydro-derivatives, pyrazolines, are five-membered heterocycles with two adjacent nitrogen atoms. A common and effective route to these compounds is the reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine (B178648) or its derivatives. nih.govmdpi.comdergipark.org.trresearchgate.net

This compound can be readily converted into the required chalcone (B49325) intermediate. This is typically achieved through a Claisen-Schmidt condensation, where the phenacyl bromide is first treated with a base and then reacts with an appropriate aldehyde. The resulting chalcone, bearing the 3-chloro-4-iodophenyl moiety, can then be cyclized with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to yield the corresponding pyrazoline. mdpi.com Subsequent oxidation, if desired, can furnish the aromatic pyrazole. organic-chemistry.org

Table 3: Synthetic Steps for Pyrazoline from this compound

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | Aldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |

| 2 | Hydrazine Hydrate (NH₂NH₂·H₂O) | Pyrazoline |

Access to Other Nitrogen, Oxygen, and Sulfur Heterocycles

The versatility of the α-haloketone functionality extends to the synthesis of numerous other heterocyclic systems. researchgate.net

Thiazoles: The Hantzsch thiazole synthesis is a classic method that directly utilizes α-haloketones. researchgate.net In this reaction, this compound would be condensed with a thioamide. The reaction proceeds through initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to afford a 2,4-disubstituted thiazole.

Imidazoles: Similarly, the Debus-Radziszewski imidazole (B134444) synthesis can be adapted. This involves the reaction of the α-haloketone with an aldehyde and ammonia. The 3-Chloro-4-iodophenyl group would be incorporated at one of the positions on the resulting imidazole ring.

Oxazoles: The Robinson-Gabriel synthesis provides a route to oxazoles through the cyclization of α-acylamino ketones. organic-chemistry.org this compound can be reacted with an amide to form the necessary N-phenacylamide intermediate, which is then cyclized using a dehydrating agent like sulfuric acid or phosphorus pentoxide.

Table 4: Heterocycles from this compound

| Heterocycle | Key Reactant(s) | Synthetic Method |

|---|---|---|

| Thiazole | Thioamide | Hantzsch Synthesis |

| Imidazole | Aldehyde, Ammonia | Debus-Radziszewski Synthesis |

Derivatization Chemistry and Analogs of 3 Chloro 4 Iodophenacyl Bromide

Preparation of Amide Derivatives

The reaction of α-haloketones, such as phenacyl bromides, with primary and secondary amines is a fundamental method for synthesizing α-aminoketones, which are precursors to various amide derivatives and heterocyclic compounds. nih.gov The primary mechanism involves the nucleophilic attack of the amine on the α-carbon, displacing the bromide ion in an SN2 reaction. msu.edu

The direct alkylation of amines with α-haloketones can sometimes lead to a mixture of products, including secondary and tertiary amines, due to the initial product (the α-aminoketone) still being nucleophilic. lumenlearning.com To achieve selective monoalkylation, reaction conditions are carefully controlled, often by using a base like sodium bicarbonate or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. nih.gov

One strategy to synthesize amide derivatives involves a multi-step process. For instance, an α-haloketone can first react with an aniline (B41778) derivative. The resulting α-anilinoketone can then be subjected to further reactions. An example is the reaction of 3-aminobenzamide (B1265367) derivatives with substituted phenacyl halides to produce N-3-[2-(aryl)-2-oxo-ethylamino]-N-methylbenzamides. nih.gov

Another approach involves the formation of pyridinium (B92312) salts as intermediates. Phenacyl bromides react with pyridine (B92270) to form 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide. These salts can then react with various amines in the presence of a base like potassium carbonate (K₂CO₃) to yield N-alkylated benzamides through a process involving oxidative C-C bond cleavage. d-nb.info This metal-free method provides an alternative to conventional amidation reactions. d-nb.info

The synthesis of amides from carboxylic acids and amines is a cornerstone of organic chemistry, often facilitated by coupling agents. ajchem-a.com While not a direct reaction of 3-chloro-4-iodophenacyl bromide, understanding these methods provides context for the broader field of amide synthesis. Common methods include the use of acid halides or mixed anhydrides. google.com For example, a carboxylic acid can be converted to an acid chloride using thionyl chloride, which then readily reacts with an amine to form the corresponding amide. google.comlibretexts.org

Table 1: Examples of Amide Synthesis from Phenacyl Halide Analogs

| Phenacyl Halide | Amine | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromophenacyl bromide | 3-Amino-N-methylbenzamide | K₂CO₃, DMF | α-Anilinoketone | nih.gov |

| 4-Iodophenacyl chloride | 3-Amino-N-methylbenzamide | NaHCO₃, NaI, DMF | α-Anilinoketone | nih.gov |

| Phenacyl bromide | Benzylamine | K₂CO₃ (as part of a pyridinium salt intermediate) | N-Benzoyl Benzamide | d-nb.info |

| Substituted Phenacyl Bromides | Thioamides/Thiourea | Bu₄NPF₆, MeOH | Thiazoles (containing an amine group) | clockss.org |

Salt Formation and Co-crystallization Studies of Related Compounds

The chemical structure of phenacyl bromides allows for the formation of various salts. The reaction with tertiary amines or sulfur nucleophiles can lead to the formation of quaternary ammonium (B1175870) or sulfonium (B1226848) salts, respectively. lumenlearning.combohrium.com For example, the alkylation of α-chymotrypsin with substituted phenacyl bromides has been shown to modify a methionine residue, forming a sulfonium salt. bohrium.com Similarly, direct reaction with a tertiary amine like triethylamine (B128534) would yield a quaternary ammonium salt. lumenlearning.com These salt formation reactions are typically SN2 substitutions where the nucleophile attacks the carbon bearing the bromine. msu.edu

Co-crystallization is a technique in crystal engineering used to combine an active pharmaceutical ingredient (API) with a benign co-former in the same crystal lattice, modifying its physicochemical properties without covalent bonding. nih.govturkjps.org While specific co-crystallization studies on this compound are not widely documented, the principles can be applied to this class of compounds. Co-crystals are multicomponent solids held together by non-covalent interactions, primarily hydrogen bonds. japer.in

The goal of co-crystallization is often to improve properties like solubility, stability, and dissolution rate. nih.gov For instance, co-crystals can enhance the stability of moisture-sensitive drugs by engaging the sites prone to hydration in hydrogen bonding with the co-former. mdpi.com Given that phenacyl halides can participate in hydrogen bonding via their carbonyl group, they are potential candidates for co-crystal formation with suitable co-formers (e.g., carboxylic acids, amides). High-throughput screening methods are often employed to discover new co-crystal forms by systematically testing various co-formers and crystallization conditions. rsc.org

Table 2: Potential Interactions for Salt Formation and Co-crystallization

| Interaction Type | Reactant/Co-former | Resulting Species | Key Interaction | Potential Application |

|---|---|---|---|---|

| Salt Formation | Tertiary Amine (e.g., Triethylamine) | Quaternary Ammonium Salt | Covalent bond (N-C) | Synthesis of phase-transfer catalysts, ionic liquids |

| Salt Formation | Thioether (e.g., Dimethyl Sulfide) | Sulfonium Salt | Covalent bond (S-C) | Chemical probes, synthetic intermediates |

| Co-crystallization | Carboxylic Acid (e.g., Benzoic Acid) | Co-crystal | Hydrogen bond (C=O···HO) | Modification of solubility, stability, melting point |

| Co-crystallization | Amide (e.g., Benzamide) | Co-crystal | Hydrogen bond (C=O···HN) | Creation of novel solid-state forms |

Structure-Activity Relationship Studies (SAR) in Chemical Reactivity (Excluding Biological Activity)

The reactivity of phenacyl bromides in nucleophilic substitution reactions is highly dependent on the nature and position of substituents on the phenyl ring. These relationships can be rationalized by considering electronic and steric effects.

Electronic Effects: The rate of nucleophilic substitution at the α-carbon is generally enhanced by electron-withdrawing groups on the phenyl ring. rsc.org These groups increase the electrophilicity of the reaction center, stabilizing the transition state of the SN2 reaction. Conversely, electron-donating groups decrease the reaction rate. ias.ac.in For example, in reactions with benzoate (B1203000) ions, the rate of substitution increases for phenacyl bromides with electron-withdrawing para-substituents. rsc.org Similarly, in reactions with anilines, the reactivity order is p-bromo-phenacyl > phenacyl > p-methyl-phenacyl bromide, which aligns with the electron-withdrawing ability of the substituent. ias.ac.in

Steric Effects: Substituents at the ortho position introduce steric hindrance, which can significantly diminish reactivity. nih.govacs.org This effect is attributed to a rotational barrier in the transition state that forces the phenyl ring out of coplanarity with the developing "enolate-type" p-orbital at the reaction center. acs.org This loss of coplanarity hinders delocalization and stabilization of the transition state. A study on the reaction of substituted α-bromopropiophenones with tert-butylamine (B42293) showed a systematic decrease in reactivity for ortho-substituted compounds (o-OCH₃ > o-CH₃ > o-Cl > o-CF₃), even though some of these groups are electronically withdrawing. nih.govacs.org This demonstrates that the steric hindrance of ortho-substituents can override their electronic effects.

For this compound, the chlorine atom is in the meta position relative to the phenacyl group's point of attachment, and the iodine is in the para position. Both are electron-withdrawing halogens. Based on established principles, both the meta-chloro and para-iodo substituents would be expected to increase the compound's reactivity towards nucleophiles compared to unsubstituted phenacyl bromide.

Table 3: Relative Reactivity of Substituted Phenacyl Bromides with Nucleophiles

| Substituent on Phenacyl Bromide | Nucleophile | Relative Reactivity Trend | Primary Effect | Reference |

|---|---|---|---|---|

| p-CH₃ | Aniline | Decreased | Electron-donating | ias.ac.in |

| p-Br | Aniline | Increased | Electron-withdrawing | ias.ac.in |

| p-Cl, m-Cl, p-CF₃ | tert-Butylamine | Increased | Electron-withdrawing | nih.govacs.org |

| o-Cl, o-CF₃ | tert-Butylamine | Decreased | Steric hindrance | nih.govacs.org |

| p-Substituents (electron-withdrawing) | Benzoate/Cinnamate ions | Increased | Electron-withdrawing | rsc.org |

Compound Index

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Transformations of 3-Chloro-4-iodophenacyl bromide

The primary reaction pathway for phenacyl bromides, including this compound, upon interaction with nucleophiles is the bimolecular nucleophilic substitution (S(_N)2) reaction. ias.ac.inrsc.org In this process, the nucleophile attacks the α-carbon, which is activated by the adjacent carbonyl group and bears the bromide leaving group. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. nih.gov

The reaction of phenacyl bromides with various nucleophiles such as anilines, pyridines, phenoxides, and thiols has been shown to proceed via an S(_N)2 mechanism. ias.ac.inresearchgate.netoup.comresearchgate.net For this compound, the presence of both a chloro and an iodo substituent on the phenyl ring is expected to influence the reaction rate primarily through their electronic effects on the carbonyl group's activating ability.

Computational studies on the reaction of phenacyl bromides with pyridines suggest that a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl group is not a viable step in the reaction pathway. Instead, the reaction proceeds through a direct S(_N)2 attack on the α-carbon. researchgate.net The attractive forces between the nucleophile and the carbonyl carbon can, however, stabilize the S(_N)2 transition state, thereby lowering the activation energy of the substitution reaction. researchgate.net

In reactions with certain nucleophiles and under specific conditions, other mechanisms can come into play. For instance, reactions with bases can lead to elimination reactions, producing α,β-unsaturated ketones. fiveable.me Furthermore, reactions with active methylene (B1212753) compounds in the presence of different bases can exhibit competitive pathways, leading to either bis-alkylation products or epoxy compounds, highlighting the role of reaction conditions in dictating the mechanistic course. scispace.com

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of the reactions of phenacyl bromides are significantly influenced by the nature of the substituents on the aromatic ring, the nucleophile, and the solvent.

Substituent Effects: Kinetic studies on the reaction of para-substituted phenacyl bromides with various nucleophiles have demonstrated a clear correlation between the electronic properties of the substituent and the reaction rate. Electron-withdrawing groups on the phenyl ring generally increase the rate of reaction by enhancing the electrophilicity of the α-carbon. rsc.orgresearchgate.net Conversely, electron-donating groups tend to decrease the reaction rate. ias.ac.in For this compound, both the chloro and iodo substituents are electron-withdrawing (by induction), which would be expected to accelerate the rate of nucleophilic substitution compared to unsubstituted phenacyl bromide.

The Hammett equation, which relates reaction rates to substituent constants (σ), is often applied to these systems. The positive sign of the reaction constant (ρ) in studies of substituted phenacyl bromides indicates that the reaction is favored by electron-withdrawing substituents. rsc.orgniscpr.res.in

Nucleophile and Solvent Effects: The rate of reaction is also dependent on the strength of the nucleophile. oup.comresearchgate.net Stronger nucleophiles lead to faster reactions. The solvent plays a crucial role as well, with polar solvents generally favoring the S(_N)2 reaction by stabilizing the transition state. ias.ac.in

The following table presents representative kinetic data for the reaction of various para-substituted phenacyl bromides with 2-methylbenzimidazole (B154957), illustrating the effect of substituents on the reaction rate.

| Substituent (Y) in p-Y-C₆H₄COCH₂Br | k₂ x 10³ (dm³ mol⁻¹ s⁻¹) at 308 K | Ea (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| -OCH₃ | 1.85 | 68.1 | 65.6 | -98.2 |

| -CH₃ | 2.79 | 64.4 | 61.8 | -108 |

| -H | 4.11 | 60.2 | 57.6 | -119 |

| -Cl | 8.63 | 55.2 | 52.6 | -131 |

| -Br | 9.62 | 54.3 | 51.7 | -134 |

| -NO₂ | 38.9 | 45.1 | 42.6 | -157 |

Table 1. Second-order rate constants (k₂) and activation parameters for the reaction of p-substituted phenacyl bromides with 2-methylbenzimidazole in 90% acetone (B3395972) - 10% water (v/v). Data extracted from a study by Winston, S. John, et al. niscpr.res.in

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: In reactions where the nucleophile has more than one potential site of attack (ambident nucleophiles), the regioselectivity of the reaction with this compound becomes a key consideration. For example, the reaction of phenacyl halides with tetrazoles can lead to alkylation at either the N-1 or N-2 position of the tetrazole ring. acs.orgresearchgate.net The outcome of such reactions can be influenced by factors such as the solvent, the counter-ion, and the specific reaction conditions, including the use of mechanochemistry. acs.orgresearchgate.net

Similarly, reactions with active methylene compounds can exhibit regioselectivity that is dependent on the base used. scispace.com Stronger bases may favor deprotonation and subsequent side reactions, while milder bases can promote the desired bis-alkylation. scispace.com

Stereochemical Control: If the α-carbon of a ketone is a chiral center, reactions proceeding through an enol or enolate intermediate can lead to racemization. libretexts.orglibretexts.org This occurs because the planar enolate intermediate can be protonated from either face, leading to a mixture of stereoisomers. libretexts.org In the case of this compound, the α-carbon is not chiral. However, if a reaction introduces a new chiral center at the α-position, controlling the stereochemical outcome would be a significant synthetic challenge. Achieving stereochemical control in such reactions often requires the use of chiral auxiliaries, catalysts, or reagents to direct the approach of the nucleophile to one face of the molecule. sketchy.com

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 3-Chloro-4-iodophenacyl bromide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for assigning the specific resonances of the hydrogen and carbon atoms within the molecule.

The protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet in the region of 4.40-4.50 ppm. This downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the bromine atom.

The aromatic region of the spectrum is expected to be more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons will give rise to a set of signals characteristic of a 1,2,4-trisubstituted benzene ring. Based on the electronic effects of the substituents (chloro, iodo, and acyl groups), the following approximate chemical shifts are predicted:

H-2: This proton, being ortho to the carbonyl group and meta to the chlorine atom, is expected to be the most deshielded, likely appearing as a doublet around 8.0-8.2 ppm.

H-5: This proton is situated between the chlorine and iodine atoms and would likely appear as a doublet of doublets in the range of 7.8-8.0 ppm.

H-6: This proton, ortho to the iodine atom and meta to the carbonyl group, is predicted to resonate as a doublet around 7.6-7.8 ppm.

The coupling constants (J values) between these aromatic protons would further confirm their relative positions.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 4.40 - 4.50 | Singlet |

| H-2 | 8.0 - 8.2 | Doublet |

| H-5 | 7.8 - 8.0 | Doublet of Doublets |

| H-6 | 7.6 - 7.8 | Doublet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. Data from related compounds, such as 2-bromo-1-(4-iodophenyl)ethanone, which shows a carbonyl carbon at approximately 190.8 ppm and aromatic carbons between 130.3 and 138.3 ppm, can be used for estimation. rsc.org The carbon attached to iodine is expected at a lower chemical shift, around 102.3 ppm in the model compound. rsc.org

The predicted chemical shifts for the carbon atoms in this compound are as follows:

Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to appear at the lowest field, typically in the range of 190-192 ppm.

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the range of 30-35 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents.

C-1 (attached to C=O): Predicted to be around 135-137 ppm.

C-2 and C-6: These carbons are adjacent to the substituted carbons and their shifts will be influenced by both the carbonyl and the halogen substituents.

C-3 (attached to Cl): The chemical shift will be influenced by the electronegative chlorine atom, likely in the region of 130-135 ppm.

C-4 (attached to I): The carbon bearing the iodine atom is expected to have a significantly lower chemical shift due to the heavy atom effect, likely in the range of 95-105 ppm.

C-5: This carbon will be influenced by the adjacent chlorine and iodine atoms.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 192 |

| -CH₂Br | 30 - 35 |

| C-1 | 135 - 137 |

| C-2 | 128 - 132 |

| C-3 | 130 - 135 |

| C-4 | 95 - 105 |

| C-5 | 138 - 142 |

| C-6 | 129 - 133 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons H-5 and H-6, and between H-5 and H-2, confirming their connectivity.

HETCOR/HSQC: A HETCOR or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each protonated aromatic carbon to its attached proton. For instance, the proton signal at 4.40-4.50 ppm would correlate with the carbon signal at 30-35 ppm.

While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and crucial step in the structural verification of novel organic compounds. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Analysis of similar structures, such as other halophenacyl bromides, provides a basis for predicting these bands. tandfonline.com

The most prominent features in the FTIR spectrum would be:

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1690-1710 cm⁻¹. The position of this band is characteristic of an α-haloketone where the electronegative bromine atom slightly raises the frequency compared to a simple alkyl ketone.

Aromatic C=C Stretching: Several bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. The -CH₂- group of the phenacyl bromide moiety will show stretching vibrations in the 2850-2960 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration of the bromomethyl group is expected to appear in the fingerprint region, typically between 600 and 700 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the range of 700-800 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibration will be found at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1690 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Weak to Medium |

| C-Br Stretch | 600 - 700 | Medium |

| C-Cl Stretch | 700 - 800 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong signal for the symmetric stretching of the benzene ring.

Key predicted Raman bands include:

Carbonyl (C=O) Stretch: A band in the region of 1690-1710 cm⁻¹, similar to the FTIR spectrum, but potentially weaker in intensity.

Aromatic Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring, typically around 1000 cm⁻¹.

C-X (Halogen) Stretching: The C-Br, C-Cl, and C-I stretching vibrations would also be observable in the Raman spectrum in their respective regions.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface. For this compound, SERS could be used to obtain a much stronger spectrum, potentially allowing for the detection of subtle vibrational modes that are weak in a conventional Raman spectrum. The enhancement would depend on the orientation of the molecule on the SERS substrate.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound is expected to be complex due to the isotopic abundances of chlorine and bromine. docbrown.info

Chlorine exists as two main isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%), in a 3:1 ratio.

Bromine exists as two main isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

Iodine is monoisotopic (¹²⁷I).

This combination results in a characteristic cluster of peaks for the molecular ion and any fragments containing both chlorine and bromine. The primary molecular ion would correspond to the species containing ³⁵Cl and ⁷⁹Br. An M+2 peak of nearly equal intensity would arise from the presence of ⁸¹Br, along with a contribution from ³⁷Cl. A further M+4 peak would be observed from the species containing both ³⁷Cl and ⁸¹Br.

Common fragmentation pathways for phenacyl halides involve:

Alpha-Cleavage: The most prominent fragmentation is often the cleavage of the C-C bond between the carbonyl group and the α-carbon, leading to the formation of a stable acylium ion. For this molecule, this would result in the loss of the •CH₂Br radical and the formation of the 3-chloro-4-iodobenzoyl cation.

Loss of Halogens: Cleavage of the carbon-halogen bonds is also a common pathway. The loss of a bromine radical (•Br) from the molecular ion is highly probable due to the relative weakness of the C-Br bond in the phenacyl moiety. Subsequent loss of chlorine or iodine atoms or molecules like HCl can also occur. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (for ³⁵Cl, ⁷⁹Br, ¹²⁷I) | Identity of Fragment | Fragmentation Pathway |

| 390 | [C₈H₅BrClIO]⁺ | Molecular Ion ([M]⁺) |

| 311 | [C₈H₅ClIO]⁺ | Loss of •Br from [M]⁺ |

| 267 | [C₇H₃ClIO]⁺ | Loss of •CH₂Br from [M]⁺ (α-cleavage) |

| 141 | [C₇H₃Cl]⁺ | Loss of I from [C₇H₃ClIO]⁺ |

| 93 | [CH₂Br]⁺ | Cleavage of bond to form bromomethyl cation |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₈H₅BrClIO), HRMS would distinguish its exact mass from other potential compounds with the same nominal mass, confirming its elemental composition.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions.

In the solid state, molecules of this compound would be organized in a specific lattice structure governed by a variety of non-covalent intermolecular interactions. Based on studies of similar halogenated organic molecules, several key interactions are expected to be significant. mdpi.comresearchgate.net

Halogen Bonding: This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen atom of a carbonyl group. Given the presence of iodine, chlorine, and bromine, multiple types of halogen bonds (e.g., C-I···O, C-Cl···O, C-Br···O) are likely to be primary forces directing the crystal packing. mdpi.com Interactions between different halogen atoms (e.g., Cl···Cl) have also been observed in related structures. nih.gov

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds involving the aromatic and methylene (B1212753) protons as donors and the carbonyl oxygen as an acceptor are expected to contribute to the stability of the crystal lattice.

The interplay of these interactions dictates the final crystal morphology and solid-state properties of the compound. mdpi.com

Crystal Engineering Principles and Polymorphism Studies

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. For this compound, the key interactions governing its solid-state assembly are halogen bonds and hydrogen bonds. The presence of three different halogen atoms (chlorine, iodine, and bromine) and a carbonyl group creates a complex interplay of directional, non-covalent forces that dictate the crystal packing.

The primary interactions expected to influence the crystal structure are:

Halogen Bonding: The iodine and chlorine atoms on the phenyl ring and the bromine atom on the acetyl chain can act as halogen bond donors. The electrophilic region on the halogen atom, known as the σ-hole, can interact favorably with nucleophilic atoms, such as the carbonyl oxygen. This can lead to the formation of specific supramolecular synthons, like C−I···O=C, C−Cl···O=C, and C−Br···O=C. Studies on related structures show that iodo-nitro and iodo-carbonyl interactions can be robust tools in crystal design. rsc.orgrsc.org

Hydrogen Bonding: Weak C−H···O hydrogen bonds, involving aromatic or aliphatic C-H groups and the carbonyl oxygen, can further stabilize the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a distinct possibility for this compound. This phenomenon arises when molecules can pack in different arrangements, leading to crystals with different physical properties despite being chemically identical. The potential for polymorphism in this molecule is enhanced by:

The conformational flexibility of the phenacyl side chain.

The competition between multiple potential halogen and hydrogen bond donors and acceptors, which could result in different, yet energetically similar, packing motifs.

While no specific polymorphs of this compound have been reported in the literature, its structural complexity suggests that polymorphism could be induced under different crystallization conditions.

Other Advanced Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible range, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the carbonyl group (C=O) and the substituted aromatic ring.

The primary electronic transitions anticipated for this molecule are:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are associated with the aromatic system and the carbonyl group. Increased conjugation typically shifts this absorption to a longer wavelength (a bathochromic shift).

n → π Transitions:* This is a lower-intensity absorption caused by the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristic of molecules containing a carbonyl group.

While a spectrum for this compound is not available, studies on related p-haloacetophenones demonstrate the influence of halogen substituents on the principal absorption band. The substitution of hydrogen with halogens generally causes a red shift (to longer wavelengths), with the effect increasing with the polarizability of the halogen. acs.orgacs.org

| Substituent (X in X-C₆H₄COCH₃) | Wavelength (λ_max, nm) | Molar Absorptivity (ε_max) |

|---|---|---|

| H | 238 | 12,600 |

| F | 245 | 14,100 |

| Cl | 249 | 16,600 |

| Br | 254 | 17,800 |

| I | 265 | 19,500 |

For this compound, the combined electronic effects of the chloro and iodo groups, in addition to the α-bromo substituent, would determine the precise λ_max values. The presence of multiple heavy atoms (Br and I) could also influence transition probabilities through spin-orbit coupling.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. carleton.edueag.com An XPS analysis of this compound would provide detailed information about the bonding environment of its constituent elements: Carbon (C), Oxygen (O), Chlorine (Cl), Iodine (I), and Bromine (Br).

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state or local chemical environment. youtube.comresearchgate.neteag.com

Expected XPS Data: No experimental XPS spectrum for this compound is publicly available. However, the expected binding energies for each element can be predicted based on established data for similar functional groups.

Carbon (C 1s): The C 1s spectrum would be complex, consisting of several overlapping peaks corresponding to the different carbon environments in the molecule. The binding energy increases as the carbon atom is bonded to more electronegative elements.

Oxygen (O 1s): A single peak corresponding to the carbonyl (C=O) oxygen is expected.

Halogens (Cl 2p, Br 3d, I 3d): Each halogen would produce a characteristic doublet peak due to spin-orbit splitting (e.g., 2p₃/₂ and 2p₁/₂ for chlorine). The binding energies are specific to the covalent C-X bond.

| Element & Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C / C-H (aromatic) | ~284.8 - 285.2 |

| C-Cl | ~285.8 - 286.5 | |

| C-I | ~285.5 - 286.0 | |

| C-Br | ~285.6 - 286.2 | |

| C=O | ~287.5 - 288.5 | |

| O 1s | C=O | ~531.5 - 532.5 |

| Cl 2p₃/₂ | C-Cl | ~200.0 - 201.0 researchgate.net |

| Br 3d₅/₂ | C-Br | ~70.0 - 71.0 |

| I 3d₅/₂ | C-I | ~619.0 - 620.0 |

High-resolution scans of each region would allow for deconvolution of the peaks to quantify the different chemical states, confirming the molecular structure and integrity on the sample surface.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for 3-Chloro-4-iodophenacyl bromide and its Reaction Intermediates

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For this compound, DFT calculations offer a detailed picture of its geometry, electronic makeup, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

Geometry optimization using DFT methods seeks to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The optimized structure would reveal the spatial relationship between the substituted phenyl ring and the bromoacetyl group.

Key structural parameters that would be determined include:

The C-Cl, C-I, and C-Br bond lengths.

The bond lengths and angles associated with the carbonyl group (C=O).

The planarity of the phenyl ring and the orientation of the substituents.

The torsional angle between the plane of the phenyl ring and the acetyl group.

Electronic structure analysis provides information on the distribution of electrons within the molecule. Properties such as molecular electrostatic potential (MEP) maps can be generated. For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the oxygen, iodine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms and the carbonyl carbon, highlighting sites for nucleophilic attack.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | Cl-C-C | 119.8 |

| C-I | 2.090 | I-C-C | 120.1 |

| C=O | 1.215 | C-C=O | 120.5 |

| C-C(O) | 1.510 | C(ring)-C-C(O) | 118.9 |

| C(O)-CH2 | 1.530 | O=C-CH2 | 119.2 |

| CH2-Br | 1.950 | C-CH2-Br | 112.0 |

Note: This table is illustrative, based on typical values from DFT calculations on similar halogenated aromatic ketones. Actual values would require a specific DFT calculation.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsion. For this compound, characteristic frequencies would include the C=O stretch (typically a strong band around 1700 cm⁻¹), C-Cl, C-I, and C-Br stretching modes at lower frequencies, and various aromatic C-H and C-C stretching and bending vibrations. Comparing calculated frequencies with experimental data helps in the definitive assignment of spectral bands.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical values that can be correlated with experimental spectra recorded in solution. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a valuable tool for structure elucidation. For this molecule, distinct chemical shifts would be predicted for the aromatic protons and carbons, the carbonyl carbon, and the methylene (B1212753) protons and carbon, reflecting the influence of the halogen substituents.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (DFT/B3LYP) | Typical Experimental Range |

| Vibrational Frequencies (cm⁻¹) | ||

| C=O Stretch | 1705 | 1690 - 1715 |

| Aromatic C=C Stretch | 1580, 1470 | 1600 - 1450 |

| CH₂ Wag | 1310 | 1300 - 1320 |

| C-I Stretch | 650 | 600 - 700 |

| C-Cl Stretch | 750 | 700 - 800 |

| C-Br Stretch | 680 | 650 - 750 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C=O | 190.5 | 188 - 195 |

| C-I | 95.2 | 90 - 100 |

| C-Cl | 132.8 | 130 - 135 |

| CH₂-Br | 33.1 | 30 - 35 |

| ¹H NMR Chemical Shifts (ppm) | ||

| Aromatic H | 7.8 - 8.2 | 7.7 - 8.3 |

| CH₂-Br | 4.65 | 4.5 - 4.8 |

Note: Predicted values are illustrative. Actual results depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory.

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is likely to be localized on the π-system of the aromatic ring and the p-orbitals of the iodine atom, which is the most easily oxidized halogen. The LUMO is expected to be centered on the bromoacetyl group, particularly the π* orbital of the carbonyl and the σ* orbital of the C-Br bond, indicating these are the primary sites for nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and electrophilicity index (ω). These descriptors quantify the molecule's reactivity profile and can be used to predict its behavior in chemical reactions.

Table 3: Frontier Molecular Orbitals and Reactivity Descriptors (Illustrative)

| Parameter | Definition | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.10 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.75 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.475 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.375 |

| Electrophilicity (ω) | μ² / (2η) | 4.22 |

Note: These values are for illustrative purposes to demonstrate the output of a DFT calculation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies.

For a molecule like this compound, which has rotational freedom around the single bond connecting the phenyl ring and the carbonyl group, MD simulations can reveal the preferred torsional angles and the energy barriers between different conformations (conformers). The simulation can track how the molecule folds and flexes at a given temperature.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules, providing a more realistic picture of its behavior in solution. These simulations can be used to understand solvation effects and how intermolecular forces, such as hydrogen bonds or van der Waals interactions, influence the molecule's conformational preferences and reactivity.

Reaction Pathway Modeling and Transition State Characterization

DFT calculations are instrumental in modeling the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface of the reaction to identify the minimum energy pathway. A key aspect of this is the location and characterization of the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, a common reaction is the nucleophilic substitution at the α-carbon (the CH₂ group), where the bromide ion acts as a leaving group. Theoretical modeling of this SN2 reaction with a nucleophile (e.g., an amine or thiol) would involve:

Optimizing the geometries of the reactants and products.

Locating the transition state structure.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Confirming the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies provide fundamental insights into the reaction mechanism, explaining why the reaction proceeds in a certain way and what factors influence its speed.

Quantitative Structure-Property Relationships (QSPR) Studies (Excluding Biological Activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. These models use molecular descriptors—numerical values that encode structural, electronic, or topological features of the molecule—to predict properties without the need for experimental measurement.

For this compound

Broader Impact and Future Research Directions

Role of 3-Chloro-4-iodophenacyl bromide as a Key Synthetic Building Block in Organic Chemistry

Phenacyl bromides are recognized as powerful and versatile building blocks in organic synthesis. nih.govresearchgate.net The presence of two electrophilic sites—the carbonyl carbon and the α-carbon bearing the bromine atom—allows for a wide array of chemical transformations. researchgate.netresearchgate.net this compound, as a member of this class, is a prime candidate for the synthesis of a diverse range of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. researchgate.netsci-hub.ru

The primary utility of phenacyl bromides lies in their application in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govresearchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. sci-hub.ru For instance, phenacyl bromides are key starting materials in the Hantzsch thiazole (B1198619) synthesis and related reactions to produce thiazoles, pyrroles, imidazoles, and oxazoles. researchgate.net

One-pot reactions involving phenacyl bromides, a nitrogen and sulfur source like thiosemicarbazide (B42300) or thiourea, and a third component such as an aldehyde or dicarbonyl compound, can lead to a variety of heterocyclic systems. researchgate.nettandfonline.com The reaction of thiocarbohydrazide, aromatic aldehydes, and phenacyl bromides can, for example, yield five-membered thiazole rings, a novel outcome compared to the more commonly formed 1,3,4-thiadiazines. tandfonline.com

| Reactants (General Scheme) | Catalyst/Conditions | Heterocyclic Product | Reference |

| Phenacyl bromide, Amine, Pentane-2,4-dione | DABCO, Water | Substituted Pyrroles | scirp.org |

| Phenacyl bromide, Thiosemicarbazide, Aldehyde | Acid catalyst (e.g., HCl), Ethanol (B145695) | Thiazol-2-yl hydrazones | researchgate.net |

| Phenacyl bromide, Thiocarbohydrazide, Aldehyde | Acid catalyst | Five-membered Thiazoles | tandfonline.com |

| Phenacyl bromide, Phenyl acetylene, Sodium azide (B81097) | nano-CuFe2O4, Water | 1,2,3-Triazoles | sci-hub.ru |

Potential for Novel Chemical Scaffold Construction

The structural framework of this compound offers unique opportunities for constructing novel and complex chemical scaffolds. The differential reactivity of the C-Cl, C-I, and C-Br bonds allows for selective, stepwise functionalization under various catalytic conditions, such as in cross-coupling reactions. This potential enables the synthesis of highly substituted aromatic and heterocyclic systems that would be difficult to access through other means.

Furthermore, phenacyl bromides have been utilized as initiators in polymer chemistry. A recent development explores their use as Norrish Type I photoinitiators for radical polymerization. frontiersin.org Under UVA light, phenacyl bromide can initiate the polymerization of monomers like methyl methacrylate (B99206) and styrene, yielding polymers with a bromine atom at the chain-end. frontiersin.org This terminal bromine is a versatile functional handle that can be used for subsequent modifications, such as block copolymer synthesis through atom transfer radical polymerization (ATRP) or nucleophilic substitution reactions. frontiersin.org The application of this methodology to this compound could lead to novel functional polymers with tailored properties, where the chloro and iodo groups on the pendant phenyl rings offer additional sites for post-polymerization modification.

Green Chemistry Innovations and Sustainable Synthesis of Halogenated Phenacyl Bromides

Traditional methods for the synthesis of phenacyl bromides often rely on the use of molecular bromine, a toxic and hazardous reagent, in chlorinated solvents. sci-hub.ru Green chemistry principles advocate for the development of more environmentally benign alternatives. Recent innovations have focused on replacing harsh reagents and solvents with safer and more sustainable options.

Several greener methods for the α-bromination of ketones have been reported:

K₂S₂O₈-Mediated Synthesis: An efficient method involves the tandem hydroxybromination and oxidation of styrenes using potassium persulfate (K₂S₂O₈) as an oxidant and potassium bromide (KBr) as the bromine source in water. This non-transition metal-catalyzed reaction proceeds under mild conditions (60 °C) and is compatible with a wide range of functional groups. researchgate.net

Metal-Free C(sp³)-H Bromination: A metal-free approach for the bromination of aromatic ketones utilizes iodobenzene (B50100) diacetate (PhI(OAc)₂) and KBr. ias.ac.in The reaction for aromatic ketones is facilitated by the addition of p-TsOH·H₂O and BF₃·Et₂O under ambient conditions. ias.ac.in

Microwave-Assisted Synthesis: The use of N-bromosuccinimide (NBS) as a bromine source under microwave irradiation provides an efficient and selective method for the bromination of acetophenone (B1666503) derivatives. ias.ac.in

These modern protocols offer significant advantages over classical methods by reducing waste, avoiding toxic reagents, and often proceeding with higher efficiency and selectivity.

| Method | Bromine Source | Catalyst/Oxidant | Solvent | Key Advantage | Reference |

| Oxidation of Styrenes | KBr | K₂S₂O₈ | Water | Use of water as a green solvent | researchgate.net |

| Metal-Free C-H Bromination | KBr | PhI(OAc)₂, p-TsOH, BF₃·Et₂O | Acetonitrile | Metal-free, ambient conditions | ias.ac.in |

| Microwave-Assisted Bromination | NBS | None (Microwave) | Not specified | Rapid, efficient | ias.ac.in |

| Polymer-Supported Reagents | Amberlite IRA-910 (Br⁻ form) | None | Various | Recyclable reagent, high yield | nih.gov |

Emerging Methodologies and Catalytic Systems in its Transformations

The transformation of α-haloketones is a field of continuous innovation, with new catalytic systems constantly being developed to enhance reactivity, selectivity, and scope. For a substrate like this compound, these emerging methodologies promise to unlock new synthetic pathways.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. acs.orgsci-hub.se This strategy can be used for the reductive dehalogenation of phenacyl bromides. nsf.gov For instance, metal-free photocatalysts, such as those based on 3D covalent organic frameworks (COFs), have been shown to effectively catalyze the debromination of phenacyl bromides with high yields. nsf.gov Dual catalysis systems, combining photoredox catalysts with other catalysts (e.g., nickel), can achieve transformations that are not possible with either catalyst alone, such as complex cross-coupling reactions. tdx.cat

Novel Catalytic Systems:

Supramolecular Catalysis: β-Cyclodextrin has been investigated as a supramolecular catalyst in multicomponent reactions involving phenacyl bromide. nih.gov By forming an inclusion complex, the cyclodextrin (B1172386) can enhance the reactivity and electrophilicity of the phenacyl bromide, leading to excellent yields in shorter reaction times. nih.gov

Enantioconvergent Catalysis: Significant progress has been made in the enantioconvergent coupling of racemic α-haloketones. Chiral nickel/bis(oxazoline) complexes can catalyze the reaction between racemic α-bromo ketones and aryl Grignard reagents to produce enantioenriched α-aryl ketones with high yields and excellent enantioselectivity. acs.org Applying such methods to this compound could provide chiral building blocks for asymmetric synthesis.

These advanced catalytic approaches are expanding the synthetic utility of phenacyl bromides, enabling the construction of increasingly complex and valuable molecules under sustainable and efficient conditions. Future research will likely focus on applying these systems to multi-functionalized substrates like this compound to explore new reaction pathways and synthesize novel chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.